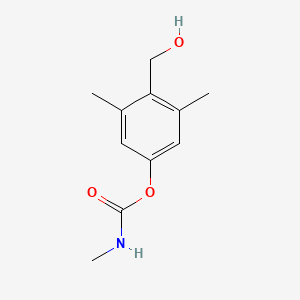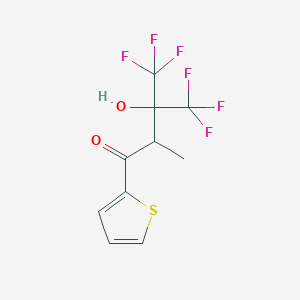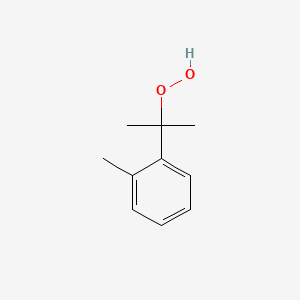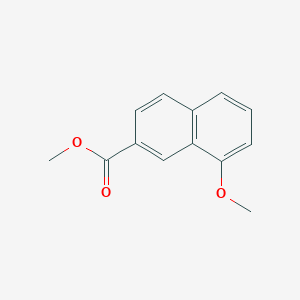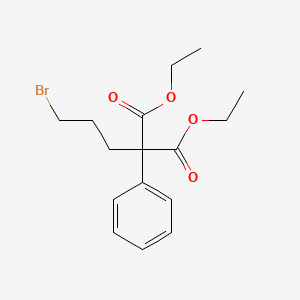
Diethyl(3-bromopropyl)(phenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-bromopropyl)(phenyl)propanedioate is an organic compound with the molecular formula C14H19BrO4 It is a derivative of propanedioic acid, featuring a bromopropyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a phenyl group.
Diethyl(3-chloropropyl)(phenyl)propanedioate: Similar but with a chlorine atom instead of bromine.
Diethyl(3-iodopropyl)(phenyl)propanedioate: Similar but with an iodine atom instead of bromine.
Uniqueness
Diethyl(3-bromopropyl)(phenyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both a bromopropyl and a phenyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
33837-55-7 |
|---|---|
Molekularformel |
C16H21BrO4 |
Molekulargewicht |
357.24 g/mol |
IUPAC-Name |
diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI-Schlüssel |
LLEWSGAUVREMCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


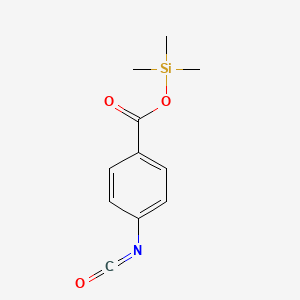

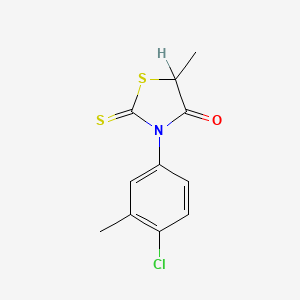
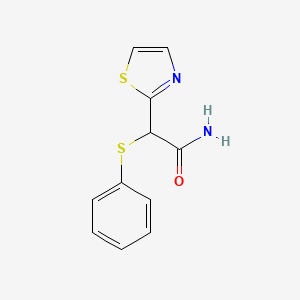
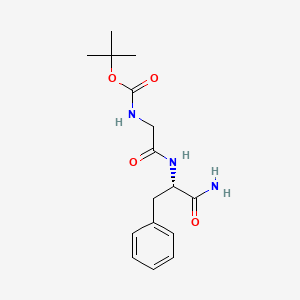
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
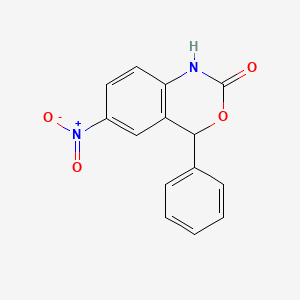
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
